2-chloro-5-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)benzamide
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Overview
Description
- It inhibits PPARγ with an IC50 value of 3.3 nM .
- PPARγ is a nuclear receptor involved in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis.
GW 9662-d5: is a potent, irreversible, and selective antagonist.
Preparation Methods
Synthetic Routes: GW 9662-d5 can be synthesized through chemical reactions.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: GW 9662-d5 likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed reagents and conditions are not explicitly documented.
Major Products: The major products resulting from these reactions remain unspecified.
Scientific Research Applications
Chemistry: GW 9662-d5 is valuable for studying PPARγ-related pathways and drug development.
Biology: Researchers use it to investigate PPARγ’s role in adipogenesis, inflammation, and metabolic disorders.
Medicine: Its anti-inflammatory and anticancer effects make it relevant for potential therapeutic applications.
Industry: Limited information exists regarding industrial applications.
Mechanism of Action
- GW 9662-d5 acts by antagonizing PPARγ.
Molecular Targets: PPARγ itself serves as the primary target.
Pathways: It modulates gene expression related to lipid metabolism and inflammation.
Comparison with Similar Compounds
Uniqueness: GW 9662-d5’s selectivity and potency distinguish it.
Similar Compounds: Other PPARγ antagonists include and .
Properties
IUPAC Name |
2-chloro-5-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)/i1D,2D,3D,4D,5D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTSIBUQMRRYIU-RALIUCGRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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